molecular formula C44H88S2 B12765890 1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane CAS No. 31098-14-3

1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane

Cat. No.: B12765890
CAS No.: 31098-14-3
M. Wt: 681.3 g/mol
InChI Key: JIIHLVXSBCEXML-UHFFFAOYSA-N
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Description

1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane is an organic compound characterized by the presence of long alkyl chains attached to a cyclohexane ring through thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane typically involves the following steps:

    Preparation of Octadecylthiol: Octadecylthiol can be synthesized by the reduction of octadecyl disulfide using reducing agents such as lithium aluminum hydride.

    Formation of Cyclohexane Derivative: The cyclohexane derivative can be prepared by the reaction of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride to form 3-(2-bromoethyl)cyclohexanone.

    Thioether Formation: The final step involves the reaction of 3-(2-bromoethyl)cyclohexanone with octadecylthiol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrocarbons.

    Substitution: Alkyl-substituted derivatives.

Scientific Research Applications

1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of surfactants and lubricants.

    Chemistry: Employed in the study of thioether chemistry and as a model compound for understanding the behavior of long alkyl chains.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane involves its interaction with molecular targets through its thioether linkages and long alkyl chains. These interactions can affect the compound’s solubility, reactivity, and ability to form micelles or other aggregates in solution. The pathways involved may include hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1-(Octadecylthio)cyclohexane: Similar structure but with only one thioether linkage.

    1,3-Bis(octadecylthio)cyclohexane: Similar structure but with thioether linkages at different positions on the cyclohexane ring.

    Octadecylthiol: Contains only the thioether group without the cyclohexane ring.

Uniqueness

1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane is unique due to the presence of two long alkyl chains attached to a cyclohexane ring through thioether linkages. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in materials science and industry.

Properties

CAS No.

31098-14-3

Molecular Formula

C44H88S2

Molecular Weight

681.3 g/mol

IUPAC Name

1-octadecylsulfanyl-3-(2-octadecylsulfanylethyl)cyclohexane

InChI

InChI=1S/C44H88S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-41-38-43-36-35-37-44(42-43)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42H2,1-2H3

InChI Key

JIIHLVXSBCEXML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCC1CCCC(C1)SCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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